LogP and TPSA Comparison
The physicochemical properties of 1-(piperidin-4-yl)piperidine-2,6-dione differ substantially from those of closely related N1-substituted piperidine-2,6-dione analogs, which directly influences linker selection and cellular permeability in PROTAC design. The target compound exhibits a calculated LogP (XLogP3-AA) of –0.4, indicating greater hydrophilicity compared to the 1-(piperidin-1-ylmethyl) variant which has a calculated LogP of 0.8447 [1]. This difference of approximately 1.24 LogP units translates to a predicted ~17-fold difference in octanol–water partition coefficient. The topological polar surface area (TPSA) of the target compound is 49.4 Ų, which falls within the optimal range for oral bioavailability prediction [1].
| Evidence Dimension | Calculated LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | –0.4 |
| Comparator Or Baseline | 1-(Piperidin-1-ylmethyl)piperidine-2,6-dione (CAS 89003-34-9): 0.8447 |
| Quantified Difference | Δ ≈ 1.24 LogP units (approximately 17-fold difference in predicted partition coefficient) |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower LogP enables aqueous compatibility during bioconjugation while TPSA values predict membrane permeability, guiding linker hydrophobicity selection in PROTAC design.
- [1] PubChem. (2025). 1-(Piperidin-4-yl)piperidine-2,6-dione – Computed Properties. CID 23369968. View Source
